molecular formula C20H12Br2ClNO2 B2868515 4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 303099-49-2

4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B2868515
CAS No.: 303099-49-2
M. Wt: 493.58
InChI Key: ZOLLMQQARCKROD-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring dual bromo substituents, a 2-chlorobenzoyl group, and a central amide linkage. Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and aniline derivatives under reflux conditions, as seen in structurally related compounds .

Properties

IUPAC Name

4-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2ClNO2/c21-13-7-5-12(6-8-13)20(26)24-18-10-9-14(22)11-16(18)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLLMQQARCKROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Substituent Variations

The target compound’s structural analogs differ in substituent groups, which influence molecular geometry, electronic properties, and bioactivity. Key comparisons include:

Compound Name Substituents/Modifications Key Structural Features References
4-Bromo-N-(2-nitrophenyl)benzamide Nitro group at ortho position Planar amide core; intramolecular hydrogen bonding with nitro group
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Methoxy and nitro groups at para/ortho positions Enhanced electron density from methoxy group; altered dihedral angles vs. target compound
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-3-chlorobenzamide 3-chloro vs. 4-bromo on benzamide ring Steric and electronic differences due to halogen position; potential solubility changes
4-Bromo-N-(2-hydroxyphenyl)benzamide Hydroxyl group at ortho position O–H∙∙∙O hydrogen bonding; antiprotozoal activity
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C8) Dual methoxy groups FGFR1 inhibition; improved binding affinity due to methoxy electron donation

Key Observations :

  • Electron-Withdrawing vs. Methoxy groups () increase electron density, improving interactions with enzyme active sites.
  • Halogen Positioning : The 3-chloro substitution in may reduce steric hindrance compared to the target compound’s 4-bromo group, affecting binding to biological targets.
Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data reveal differences in molecular packing and stability:

  • The target compound’s analog, 4-bromo-N-(2-hydroxyphenyl)benzamide , forms sheets parallel to (100) via O–H∙∙∙O and N–H∙∙∙O bonds, with dihedral angles of 73.97° between aromatic rings .
  • 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit (Z = 4) and a triclinic crystal system (space group P1), with a density of 1.785 Mg/m³ .
  • In contrast, 4MNB (4-methoxy-2-nitrophenyl derivative) shows a monoclinic system (P2₁/c) and distinct unit cell parameters (a = 14.557 Å, b = 7.195 Å) , suggesting divergent packing efficiencies.

Comparison with Analog Syntheses :

  • 4-Bromo-N-(2-nitrophenyl)benzamide : Uses 2-nitroaniline and acetonitrile reflux (1 hour) .
  • Anticancer Pyrimidinyl Derivatives: Incorporate isopropyl/cyclopropylamino groups via nucleophilic substitution on pyrimidine rings .

Biological Activity

4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple halogen substituents, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H12Br2ClNO2, with a molecular weight of approximately 493.58 g/mol. The compound is characterized by the presence of two bromine atoms and one chlorine atom, which significantly influence its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound is believed to act through:

  • Binding to Specific Receptors : Similar to other benzamide derivatives, it may engage in hydrophobic interactions and hydrogen bonding with target proteins.
  • Modulation of Enzyme Activity : It potentially inhibits enzymes involved in inflammatory processes, thus displaying anti-inflammatory properties.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit promising antimicrobial properties. In comparative studies, compounds structurally related to this compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using turbidimetric methods, revealing that certain derivatives could inhibit bacterial growth effectively .

Anticancer Potential

The anticancer activity of this compound has also been investigated. In vitro studies showed that related benzamide derivatives exhibited cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). For instance, some derivatives displayed IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism involves apoptosis induction and inhibition of cell proliferation.

Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial efficacy of benzamide derivatives reported that compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating effective concentrations for bacterial inhibition.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A1530
Compound B1025
4-Bromo-N-[...]1228

Study 2: Anticancer Activity

In another investigation, the anticancer properties were evaluated using the Sulforhodamine B (SRB) assay on MCF7 cells. The results indicated that certain derivatives had IC50 values ranging from 5 µM to 15 µM, demonstrating significant cytotoxicity.

CompoundIC50 (µM)
Doxorubicin0.5
Compound X7
Compound Y12
4-Bromo-N-[...]9

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